molecular formula C12H9Cl2N3S B12713396 alpha-(3,4-Dichlorophenyl)-3-pyridazineethanethioamide CAS No. 81102-59-2

alpha-(3,4-Dichlorophenyl)-3-pyridazineethanethioamide

Katalognummer: B12713396
CAS-Nummer: 81102-59-2
Molekulargewicht: 298.2 g/mol
InChI-Schlüssel: TTZCZTLSFFRMRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-(3,4-Dichlorophenyl)-3-pyridazineethanethioamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridazine ring substituted with a 3,4-dichlorophenyl group and an ethanethioamide moiety, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of alpha-(3,4-Dichlorophenyl)-3-pyridazineethanethioamide typically involves the reaction of 3,4-dichlorophenylhydrazine with pyridazine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: Alpha-(3,4-Dichlorophenyl)-3-pyridazineethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Alpha-(3,4-Dichlorophenyl)-3-pyridazineethanethioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of alpha-(3,4-Dichlorophenyl)-3-pyridazineethanethioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Eigenschaften

CAS-Nummer

81102-59-2

Molekularformel

C12H9Cl2N3S

Molekulargewicht

298.2 g/mol

IUPAC-Name

2-(3,4-dichlorophenyl)-2-pyridazin-3-ylethanethioamide

InChI

InChI=1S/C12H9Cl2N3S/c13-8-4-3-7(6-9(8)14)11(12(15)18)10-2-1-5-16-17-10/h1-6,11H,(H2,15,18)

InChI-Schlüssel

TTZCZTLSFFRMRV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NN=C1)C(C2=CC(=C(C=C2)Cl)Cl)C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.